2-(N-BOC-Amino)thioanisole

Description

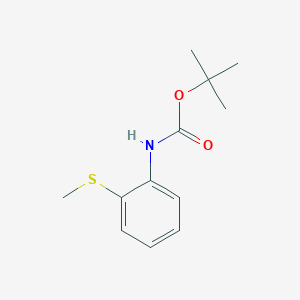

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-methylsulfanylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10(9)16-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKWUUUUGKOREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437561 | |

| Record name | 2-(N-BOC-Amino)thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144303-96-8 | |

| Record name | 2-(N-BOC-Amino)thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 N Boc Amino Thioanisole and Analogues

General Methodologies for Boc-Protection of Aromatic Amines

The protection of amino groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under various conditions and the relative ease of its removal. orgsyn.orgnih.gov

Di-tert-Butyl Dicarbonate (B1257347) (Boc2O) Based Procedures

The most common method for the introduction of the Boc protecting group onto an aromatic amine is through the use of di-tert-butyl dicarbonate (Boc₂O). nih.gov This reagent reacts with the amine functionality to form a stable carbamate (B1207046) linkage. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases tert-butyl carbonate, which can then deprotonate the newly formed carbamate. The tert-butyl bicarbonate formed is unstable and decomposes to carbon dioxide and tert-butanol. rsc.org

Several variations of this procedure exist, often employing different bases and solvents to optimize the reaction for specific substrates. Common bases include sodium hydroxide, triethylamine, and 4-(dimethylamino)pyridine (DMAP). The choice of solvent is also flexible, with tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and aqueous mixtures being frequently used. nih.gov

For less nucleophilic aromatic amines, the reaction may require the use of a catalyst to proceed efficiently. Lewis acids such as zinc(II) perchlorate (B79767) and yttria-zirconia have been shown to catalyze the N-tert-butoxycarbonylation of amines with Boc₂O. researchgate.netgsconlinepress.com Additionally, iodine has been reported as an effective catalyst for this transformation under solvent-free conditions. researchgate.net

| Catalyst/Base | Solvent | Key Features | Reference |

|---|---|---|---|

| DMAP | THF | Commonly used for a wide range of amines. | |

| NaOH | THF/Water | Aqueous conditions can be employed. | |

| Iodine | Solvent-free | Environmentally friendly, ambient temperature. | researchgate.net |

| Zn(ClO₄)₂ | - | Lewis acid catalysis for less reactive amines. | researchgate.net |

| Yttria-Zirconia | - | Heterogeneous catalyst, recyclable. | gsconlinepress.com |

Alternative N-Acylating Reagents for Carbamate Formation

While Boc₂O is the most prevalent reagent for Boc protection, several alternative reagents have been developed for specific applications. These reagents can offer advantages in terms of reactivity, selectivity, or ease of handling. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) has been used for the protection of amino acids.

Other N-acylating reagents for the formation of different carbamates include benzyl (B1604629) chloroformate (Cbz-Cl) for the Cbz group and 9-fluorenylmethyl chloroformate (Fmoc-Cl) for the Fmoc group, which are particularly important in peptide synthesis. orgsyn.org More recently, reagents such as Boc-DMT and Fmoc-DMT have been developed as stable, crystalline compounds that can be used for the introduction of Boc and Fmoc groups in aqueous media. researchgate.net

Synthetic Routes Involving Thioanisole (B89551) Derivatives

The synthesis of 2-(N-Boc-Amino)thioanisole specifically requires the presence of both a methylthio and a Boc-protected amino group on the same aromatic ring in an ortho relationship.

Functionalization of Substituted Thioanisoles

One potential synthetic route begins with a pre-functionalized thioanisole derivative. For instance, starting with 2-nitrothioanisole, the nitro group can be reduced to an amine, which is then subsequently protected with a Boc group. The reduction of the nitro group can be achieved using various standard reducing agents, such as iron powder in the presence of an acid, or catalytic hydrogenation.

A study on the synthesis of tert-butyl 2-amino phenyl carbamate, a close analogue, involved the reduction of the corresponding nitro compound using FeCl₃ and hydrazine (B178648) hydrate (B1144303) in methanol. This method could potentially be adapted for the synthesis of this compound from 2-nitrothioanisole. nih.gov

Introduction of the Amino Moiety at the Ortho Position

Alternatively, the synthesis can commence with thioanisole, followed by the introduction of an amino group or a precursor at the ortho position. Direct amination of C-H bonds is an area of active research. Recent advancements have described the ortho-selective amination of arene carboxylic acids. rsc.orgnih.gov While not directly applicable to thioanisole, these methods highlight the ongoing efforts to develop regioselective amination reactions.

A more classical approach would involve electrophilic nitration of thioanisole, which typically yields a mixture of ortho and para isomers. The ortho-nitrothioanisole can then be separated and carried forward as described in the previous section.

Another strategy involves the use of a directing group to guide the introduction of the amino functionality to the ortho position. The methylthio group itself can direct electrophilic substitution, but often with poor regioselectivity.

Orthogonality and Selective Deprotection Strategies

The utility of the Boc protecting group lies in its stability to a wide range of chemical conditions, yet it can be readily removed under specific acidic conditions. This property, known as orthogonality, is crucial in complex syntheses where multiple protecting groups are present. researchgate.net

The Boc group is stable towards most nucleophiles and bases, allowing for transformations on other parts of the molecule without affecting the protected amine. researchgate.net In the context of this compound, the Boc group is stable to conditions that might be used to modify the thioether functionality.

Selective deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or hydrogen chloride in dioxane. orgsyn.orgnih.gov The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which is then scavenged by the counterion or solvent. The resulting carbamic acid is unstable and decarboxylates to yield the free amine. orgsyn.org

It is important to choose deprotection conditions that are compatible with other functional groups in the molecule. For instance, in the presence of acid-labile tert-butyl esters, selective removal of the N-Boc group can be challenging. However, methods have been developed to achieve this selectivity, such as using methanesulfonic acid in a specific solvent system. researchgate.net Conversely, systems like CeCl₃·7H₂O-NaI have been shown to selectively cleave tert-butyl esters while leaving the N-Boc group intact. cymitquimica.com

Recent research has also explored milder deprotection methods, such as using oxalyl chloride in methanol, which can be beneficial for substrates with multiple sensitive functional groups. researchgate.net Thermal deprotection in continuous flow has also been demonstrated as a method for selective N-Boc removal. nih.gov

| Deprotection Reagent | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane, Room Temp. | Common and effective, can cleave other acid-labile groups. | orgsyn.org |

| HCl in Dioxane | Anhydrous, Room Temp. | Provides superior selectivity for Nα-Boc groups in the presence of tert-butyl esters and ethers. | nih.gov |

| Methanesulfonic Acid | tBuOAc/CH₂Cl₂ | Selectively removes N-Boc in the presence of tert-butyl esters. | researchgate.net |

| Oxalyl Chloride | Methanol, Room Temp. | Mild conditions, suitable for molecules with multiple functional groups. | researchgate.net |

| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, Elevated Temp. | Allows for selective deprotection by controlling temperature. | nih.gov |

Compatibility with Other Protecting Groups in Multi-Step Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of protecting group strategy in multi-step organic synthesis, particularly in peptide and medicinal chemistry, due to its distinct stability profile. Its robustness towards most nucleophiles and bases allows for an orthogonal protection strategy, where multiple functional groups in a complex molecule can be selectively deprotected without affecting others. organic-chemistry.org This is particularly relevant in the synthesis of complex analogues of this compound.

The primary advantage of the Boc group is its stability under conditions used to cleave other common protecting groups. For instance, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, frequently used for amine protection in peptide synthesis, can be removed with a base like piperidine, leaving the acid-labile Boc group intact. organic-chemistry.orgmasterorganicchemistry.com Similarly, the Carboxybenzyl (Cbz or Z) group, which is removed by catalytic hydrogenation, is also orthogonal to the Boc group. masterorganicchemistry.comrsc.org This orthogonality allows for precise, sequential deprotection steps in a synthetic route.

In the context of multi-step syntheses involving aromatic amines and thioethers, compatibility with protecting groups for other functionalities is crucial. The Boc group is stable to conditions used for removing silyl (B83357) ethers like tert-Butyldimethylsilyl (TBDMS) (often removed with fluoride (B91410) ions) and benzyl (Bn) ethers (removed by hydrogenolysis). nih.gov This enables the selective unmasking of hydroxyl or other functional groups while the aromatic amine remains protected.

The table below summarizes the compatibility of the Boc group with other commonly used protecting groups, highlighting the principle of orthogonal protection.

| Protecting Group | Typical Cleavage Reagent | Compatibility with Boc Group |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine (Base) | Orthogonal |

| Cbz (Carboxybenzyl) | H₂, Pd/C (Hydrogenolysis) | Orthogonal |

| TBDMS (tert-butyldimethylsilyl) | TBAF (Fluoride Ion) | Orthogonal |

| Ac (Acetyl) | Mild base (e.g., K₂CO₃/MeOH) | Orthogonal |

| Bn (Benzyl) | H₂, Pd/C (Hydrogenolysis) | Orthogonal |

| Trt (Trityl) | Mild Acid (e.g., dilute TFA) | Limited (Similar Lability) |

This table illustrates the principle of orthogonal protection, where the stability of the Boc group to various deprotection conditions allows for selective removal of other protecting groups.

Acidic Deprotection of the Boc Group

The removal of the Boc protecting group is most commonly accomplished under anhydrous acidic conditions. organic-chemistry.org Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness, volatility (which simplifies product isolation), and ability to readily dissolve protected intermediates. researchgate.net The deprotection is typically rapid and proceeds at room temperature. fishersci.co.uk

The mechanism involves the initial protonation of the carbamate oxygen by TFA, followed by the elimination of a stable tert-butyl cation and carbon dioxide to liberate the free amine as its trifluoroacetate (B77799) salt. masterorganicchemistry.comcommonorganicchemistry.com

Mechanism of TFA-Mediated Boc Deprotection:

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

Cation Formation: The protonated intermediate fragments, releasing a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.

Amine Salt Formation: The resulting free amine is protonated by the acidic medium to form the corresponding ammonium (B1175870) trifluoroacetate salt. commonorganicchemistry.com

Protocols for TFA-mediated deprotection often involve dissolving the Boc-protected substrate, such as this compound, in a solvent like dichloromethane (DCM) followed by the addition of TFA. fishersci.co.ukstackexchange.com The concentration of TFA can be varied, ranging from 20-50% in DCM to using neat TFA, depending on the acid sensitivity of other functional groups in the molecule. fishersci.co.ukcommonorganicchemistry.comacs.org

The following table presents typical conditions reported for TFA-mediated Boc deprotection of aromatic and other amines.

| Substrate Type | TFA Concentration | Solvent | Temperature | Time | Reference |

| N-Boc Amine | 25% TFA | DCM | Room Temp. | 2 h | commonorganicchemistry.com |

| N-Boc Amine | Neat TFA | DCM | Room Temp. | 1-2 h | masterorganicchemistry.comcommonorganicchemistry.com |

| N-Boc Amine | 5 equiv. TFA | DCM | 0 °C to Room Temp. | 1 h | commonorganicchemistry.com |

| N-Boc Serine derivative | 1:1 TFA/DCM | Room Temp. | N/A | researchgate.net | |

| N-Boc Amine | 5 equiv. TFA | Methylene Chloride | 60 °C (Microwave) | 30 min | researchgate.net |

This table provides examples of common protocols for the cleavage of the Boc group using Trifluoroacetic Acid (TFA), demonstrating variations in concentration, solvent, and reaction conditions.

A critical aspect of acidic Boc deprotection is the generation of the highly reactive tert-butyl cation. commonorganicchemistry.com This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic functional groups present in the substrate or other molecules in the reaction mixture. In peptide synthesis, amino acids with nucleophilic side chains such as tryptophan, methionine, tyrosine, and cysteine are particularly susceptible to tert-butylation. researchgate.net

To prevent these side reactions, nucleophilic reagents known as "cation scavengers" are added to the TFA cleavage cocktail. These scavengers act by rapidly trapping the tert-butyl cation, forming stable, non-reactive byproducts. Common scavengers include water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and phenol.

Thioanisole is a particularly effective and widely used cation scavenger. researchgate.netchemicalbook.com It serves several key functions in deprotection cocktails:

t-Butyl Cation Trapping: As a π-nucleophile, the aromatic ring of thioanisole is readily alkylated by the tert-butyl cation, effectively quenching it and preventing it from reacting with the desired product. researchgate.net

Protection of Sensitive Residues: Thioanisole is especially valuable in preventing the acid-catalyzed oxidation of methionine residues and the modification of tryptophan. chemicalbook.com

Assisting Deprotection: In some cases, thioanisole can assist in the removal of other protecting groups, such as the trityl group from cysteine.

The use of thioanisole is recommended during the cleavage of many protecting groups beyond Boc, including benzyloxycarbonyl (Cbz), Tosyl (Tos), and Mtr groups. chemicalbook.com While highly effective, it is noted that in the presence of very high concentrations of strong acids, thioanisole itself can potentially participate in alkylation side reactions with highly sensitive substrates. chemicalbook.com Therefore, its inclusion and concentration are optimized as part of a carefully formulated cleavage mixture, such as the popular Reagent K (TFA/water/phenol/thioanisole/EDT).

Purification and Isolation Techniques for Boc-Protected Aromatic Amines

The purification and isolation of Boc-protected aromatic amines like this compound are crucial steps to ensure high purity for subsequent reactions. The choice of technique depends on the physical properties of the compound and the nature of any impurities.

Column Chromatography: This is the most common method for purifying Boc-protected intermediates. Silica gel is the standard stationary phase, and the mobile phase is typically a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. chemicalbook.com The polarity of the eluent is adjusted to achieve optimal separation of the desired product from starting materials, reagents, and byproducts. After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure. chemicalbook.com

Recrystallization: If the Boc-protected compound is a stable solid, recrystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to induce the formation of crystals. Impurities remain in the mother liquor.

Aqueous Work-up/Extraction: Following the protection reaction, a standard aqueous work-up is typically performed to remove water-soluble reagents and byproducts. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and washing it sequentially with water, a mild acidic solution (like dilute HCl, to remove any unreacted amine), and a mild basic solution (like aqueous NaHCO₃, to remove acidic impurities), followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. chemicalbook.com

Solvent Washing/Trituration: For crude products that are solids, washing or triturating with a solvent in which the desired product is sparingly soluble but impurities are soluble can be an effective purification step. For example, washing the crude solid with cold hexanes or diethyl ether can remove non-polar impurities.

In many cases, a combination of these techniques is employed to achieve the desired level of purity for the Boc-protected aromatic amine. nih.gov

Chemical Reactivity and Transformations of 2 N Boc Amino Thioanisole

Reactions at the N-Boc-Amino Moiety

The N-tert-butoxycarbonyl (Boc) protecting group plays a crucial role in modulating the reactivity of the amino group and the adjacent aromatic ring. Its strategic removal or presence dictates the course of subsequent chemical transformations.

Chemical Transformations Subsequent to Boc-Group Cleavage

The removal of the Boc protecting group is a common and essential step to liberate the free amine, enabling a range of further functionalization reactions. This deprotection is typically achieved under acidic conditions.

Strong acids, such as trifluoroacetic acid (TFA) either neat or in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol, are effective for cleaving the Boc group. wikipedia.orgbzchemicals.comwikipedia.org During this process, a stable tert-butyl cation is generated as a byproduct. peptide.com This cation can potentially alkylate other nucleophilic sites within the molecule or in the reaction mixture. To mitigate these unwanted side reactions, scavengers like anisole (B1667542) or thioanisole (B89551) are frequently added to the reaction medium. wikipedia.orgbzchemicals.comwikipedia.org

A representative deprotection reaction involves treating the Boc-protected compound with TFA in DCM in the presence of thioanisole. d-nb.info Once the 2-aminothioanisole is formed, the now-free amino group can participate in various reactions. For instance, it can be conjugated with other molecules, such as fluorescein (B123965) isothiocyanate (FITC), to yield labeled derivatives. d-nb.info

Table 1: Conditions for Boc Deprotection

| Reagent | Conditions | Scavenger | Purpose |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in Dichloromethane (DCM) | Thioanisole, Anisole | Cleaves the Boc group; scavenger traps the tert-butyl cation. wikipedia.orgbzchemicals.comwikipedia.org |

| Hydrogen Chloride (HCl) | In Methanol | Thioanisole, Anisole | Provides an alternative acidic medium for Boc removal. wikipedia.orgbzchemicals.comwikipedia.org |

| Aluminum Chloride (AlCl₃) | - | - | Allows for selective cleavage of the N-Boc group in the presence of other protecting groups. wikipedia.orgwikipedia.org |

Influence of the Boc Group on Aromatic Ring Reactivity

The N-Boc-amino group significantly influences the reactivity of the aromatic ring to which it is attached, primarily by acting as a potent ortho-directing group in metalation reactions. This directing effect is crucial for achieving regioselective functionalization of the aromatic ring.

The N-Boc group is recognized as an essential directing group for achieving selective lithiation at the position ortho to the nitrogen atom. orgsyn.org For example, in the case of 1-(tert-butoxycarbonyl)indoline, the Boc group directs lithiation specifically to the C-7 position. orgsyn.org This directing power stems from the ability of the carbonyl oxygen in the Boc group to coordinate with the lithium reagent, bringing the base into proximity of the ortho-proton and facilitating its abstraction. arkat-usa.orgbaranlab.org

In the context of 2-(N-Boc-amino)thioanisole, the N-Boc group's directing ability would favor functionalization at the C3 position of the benzene (B151609) ring. Furthermore, the presence of the Boc group can influence the participation of the molecule in other reactions. For instance, N-Boc protected pyrrole (B145914) derivatives have been shown to undergo photocatalyzed arylation reactions. beilstein-journals.org

Transformations Involving the Thioanisole Substructure

The thioanisole portion of the molecule also offers avenues for chemical modification, particularly through modern synthetic strategies like C-H activation and directed metalation.

C-H Activation and Directed Metalation Strategies

The methylthio (SMe) group of the thioanisole substructure can act as a directing metalating group (DMG), guiding the deprotonation of the aromatic ring at the ortho position. arkat-usa.org While considered a moderately effective DMG, its influence is significant in the absence of stronger directing groups. arkat-usa.org

In this compound, a competition exists between the N-Boc-amino group and the methylthio group for directing the metalation. Generally, amide and carbamate-based directing groups, like the N-Boc-amino group, are stronger than a thioether group. arkat-usa.orgbaranlab.org However, the reactivity of the thioanisole moiety itself has been exploited in various transformations. For example, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be achieved using lithium diisopropylamide (LDA), which proceeds through a directed ortho-lithiation of the benzamide, followed by reaction with the thioanisole. nih.govresearchgate.net

Ortho-Lithiation of Thioanisole Derivatives

Directed ortho-lithiation involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent. arkat-usa.orgresearchgate.net The sulfur atom in the thioanisole group can coordinate with the lithium reagent, facilitating the removal of a proton from the adjacent ortho-carbon. arkat-usa.org This strategy has been successfully applied to thioanisole itself and its derivatives.

The reaction typically employs an alkyllithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), in an anhydrous ether solvent at low temperatures. arkat-usa.orgresearchgate.net The resulting ortho-lithiated species is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the ortho position. arkat-usa.org Research has also demonstrated the formation of a thioanisole-based trilithium complex, highlighting the potential for multiple deprotonations. researchgate.net

Applications in Annulation Reactions and Heterocycle Formation

The ortho-lithiated thioanisole intermediates are valuable precursors for the synthesis of various heterocyclic systems through annulation reactions. These reactions involve the formation of multiple new bonds in a single synthetic operation.

For instance, the reaction of lithiated thioanisoles with nitriles provides a route to benzoisothiazoles through a [3+2] type cycloaddition. researchgate.net Similarly, reacting these lithiated species with amides, such as N,N-dimethylformamide (DMF), can lead to the formation of benzothiophenes via a [4+1] pattern. researchgate.net Palladium and copper-mediated domino reactions starting from 2-bromothioanisoles and alkynes also offer a pathway to benzothiophene (B83047) derivatives. chim.it These transformations underscore the synthetic utility of ortho-lithiated thioanisole derivatives in constructing complex, sulfur-containing heterocyclic scaffolds.

Table 2: Heterocycle Formation from Thioanisole Derivatives

| Reactant(s) | Key Reagent(s) | Product Type | Description |

|---|---|---|---|

| Lithiated Thioanisole, Nitriles | - | Benzoisothiazoles | A [3+2] type annulation reaction. researchgate.net |

| Lithiated Thioanisole, Amides (e.g., DMF) | - | Benzothiophenes | A [4+1] type annulation reaction. researchgate.net |

Transition-Metal-Catalyzed Reactions

The presence of both a sulfur atom and a protected amino group on the aromatic ring of this compound makes it a versatile substrate for various transition-metal-catalyzed transformations. These reactions often involve the activation of C-H, C-S, or N-H bonds, leading to the formation of complex heterocyclic structures and other valuable organic molecules.

Palladium catalysts are extensively used to mediate reactions involving this compound and its derivatives. These transformations include intramolecular cyclizations and intermolecular cross-coupling reactions, which are fundamental in the synthesis of various heterocyclic compounds. scispace.comacs.org

Thiopalladation:

Intramolecular thiopalladation is a key step in the synthesis of sulfur-containing heterocycles. For instance, the reaction of propargyl thioethers derived from thioanisole with palladium(II) salts, such as lithium tetrachloropalladate(II) (Li₂PdCl₄), can lead to the formation of five-membered palladocyclic compounds. This process formally results from the trans nucleophilic addition of a chlorine anion to the carbon-carbon triple bond. acs.org While direct examples involving the N-Boc-amino group are not prevalent in the provided literature, the reactivity of the thioanisole moiety suggests its potential participation in similar cyclization reactions. Benzothiophene-based palladacycles, which are resistant to air and moisture, can be synthesized through a unique intramolecular thiopalladation of thioanisole-substituted propargyl imines. researchgate.net

Cross-Coupling Reactions:

This compound can participate in palladium-catalyzed cross-coupling reactions. The N-Boc protecting group is compatible with various palladium-catalyzed conditions. dokumen.pub For example, palladium-catalyzed domino reactions of alkynylthioanisoles with aryl iodides can lead to the synthesis of 3-arylbenzothiophenes. chim.it The process is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex, which then activates the alkyne for an intramolecular nucleophilic attack by the sulfur atom. chim.it

Furthermore, palladium-catalyzed aminocyclization-coupling cascades are powerful methods for constructing dehydrotryptophan derivatives. acs.org Although these examples primarily focus on aniline (B41778) derivatives, the underlying principles can be extended to substrates like this compound, where the amino group can act as a nucleophile in cyclization reactions. The choice of palladium catalyst and ligands is crucial for the efficiency and selectivity of these transformations. scispace.comdokumen.pub

Table 1: Examples of Palladium-Catalyzed Reactions

Reaction Type Substrate Type Catalyst/Reagents Product Type Reference Thiopalladation Propargyl thioethers Li₂PdCl₄ Five-membered palladocycles acs.org Domino Reaction Alkynylthioanisole, Aryl iodide [Pd(phen)₂][PF₆] 3-Arylbenzothiophenes chim.it Aminocyclization-Coupling o-Alkynylanilines, Alkenes PdCl₂, KI Dehydrotryptophan derivatives acs.org

The activation and cleavage of carbon-sulfur (C–S) bonds by transition metals have emerged as a significant strategy in organic synthesis, providing an alternative to traditional cross-coupling reactions that rely on organohalides. dicp.ac.cnrsc.org These methods allow for the construction of new carbon-carbon and carbon-heteroatom bonds. rsc.org

While specific studies focusing solely on the C–S bond activation of this compound are not detailed in the provided search results, the broader field of transition-metal-mediated C–S bond activation is well-documented. dicp.ac.cnrsc.org Nickel-catalyzed reversible C-S bond activation has been explored for selective sulfur isotope exchange, demonstrating the feasibility of this transformation in complex molecules, including pharmaceuticals. nih.gov This suggests that the methylthio group in this compound could potentially be a handle for various synthetic transformations via C-S bond activation.

The Liebeskind–Srogl cross-coupling is a notable example where organosulfur compounds act as electrophilic partners in cross-coupling reactions. dicp.ac.cn This reaction typically requires the oxidative addition of the C–S bond to a low-valent transition metal, a step that has been extensively documented. dicp.ac.cn Recent advancements have expanded the scope of these reactions, including the use of various transition metals and the coupling of diverse organosulfur compounds with nucleophiles. rsc.org

Oxidation and Reduction Chemistry of the Sulfur Atom

The sulfur atom in this compound can exist in various oxidation states, primarily as a sulfide (B99878), sulfoxide (B87167), or sulfone. The selective oxidation of the sulfide is a key transformation, yielding sulfoxides and sulfones, which are important intermediates in organic synthesis and medicinal chemistry.

The selective oxidation of sulfides to sulfoxides without further oxidation to the corresponding sulfone is a challenging yet crucial transformation. organic-chemistry.org Chiral sulfoxides, in particular, are valuable as chiral auxiliaries and are present in many biologically active molecules. acs.org

A variety of reagents and catalytic systems have been developed for the selective oxidation of thioanisole and its derivatives. rsc.orgresearchgate.net For instance, an electroenzymatic cascade system using chloroperoxidase has been shown to selectively synthesize methyl phenyl sulfoxide from thioanisole. rsc.org Metal-free conditions have also been explored, such as the use of an ionic liquid, piperidinium (B107235) trifluoroacetate (B77799), as a catalytic activator of hydrogen peroxide for the selective oxidation of thioanisole. rsc.org

In the context of more complex molecules, ammonium (B1175870) persulfate has been successfully used for the selective oxidation of a sulfide containing multiple functionalities to a sulfoxide under aqueous conditions. nih.gov This method was effective where other common oxidizing agents like m-CPBA, sodium periodate, and Oxone were not. nih.gov The choice of oxidant and reaction conditions is critical to achieve high selectivity for the sulfoxide over the sulfone. organic-chemistry.orgresearchgate.net

Table 2: Reagents for Selective Sulfoxidation of Sulfides

Reagent/Catalyst Oxidant Key Features Reference Chloroperoxidase H₂O₂ (in situ) Electroenzymatic cascade, high selectivity rsc.org Piperidinium trifluoroacetate H₂O₂ Metal-free, ionic liquid catalyst rsc.org Ammonium persulfate (NH₄)₂S₂O₈ Aqueous conditions, suitable for functionalized sulfides nih.gov FeCl₃ H₅IO₆ Fast reaction, excellent yields organic-chemistry.org 2,2,2-Trifluoroacetophenone (B138007) H₂O₂ Organocatalytic, selective for sulfoxide or sulfone based on conditions organic-chemistry.org

The sulfide in this compound can be further oxidized to the corresponding sulfone. Sulfones are also valuable synthetic intermediates. The complete oxidation of a sulfide to a sulfone can often be achieved by using a stoichiometric excess of a strong oxidizing agent or by modifying the reaction conditions used for sulfoxidation. organic-chemistry.org

For example, while 2,2,2-trifluoroacetophenone can catalyze the selective oxidation of sulfides to sulfoxides, altering the reaction conditions can promote the formation of sulfones. organic-chemistry.org Similarly, certain catalysts, like niobium carbide with hydrogen peroxide, are highly efficient in converting sulfides directly to sulfones. organic-chemistry.org The choice between selective oxidation to a sulfoxide or complete oxidation to a sulfone often depends on the catalyst and the stoichiometry of the oxidant. organic-chemistry.orgresearchgate.net For example, a water-soluble heteropolyoxotungstate catalyst can selectively produce either the sulfoxide or sulfone from thioanisole by varying the temperature and the concentration of hydrogen peroxide. researchgate.net

Stereoselective Synthesis and Chiral Induction with 2 N Boc Amino Thioanisole Analogues

Asymmetric Deprotonation and Lithiation of N-Boc-Protected Substrates

The N-Boc group plays a crucial role in directing the deprotonation of adjacent C-H bonds, a process that can be rendered asymmetric through the use of chiral ligands. The lithiation of N-Boc protected amines, particularly cyclic amines like pyrrolidine (B122466) and piperidine, has been extensively studied. acs.orgbac-lac.gc.ca The use of a chiral ligand, most notably (-)-sparteine (B7772259), in conjunction with an organolithium base, can selectively remove one of two prochiral protons, generating a configurationally stable organolithium species. bac-lac.gc.ca This intermediate can then be trapped with various electrophiles to yield enantiomerically enriched products. bac-lac.gc.ca

While direct studies on the asymmetric deprotonation of 2-(N-Boc-amino)thioanisole itself are not extensively detailed in the provided results, the principles established with other N-Boc protected compounds are highly relevant. For instance, the successful asymmetric deprotonation of N-Boc pyrrolidine relies on the formation of a complex between the organolithium, the chiral ligand, and the substrate, where the N-Boc group acts as a coordinating site. acs.orgbac-lac.gc.ca In the case of this compound analogues, both the N-Boc group and the thioether sulfur could act as coordinating sites for the lithium cation, influencing the geometry of the transition state and, consequently, the stereochemical outcome of the deprotonation. The synthesis of a thioanisole-based trilithium complex highlights the ability of the thioanisole (B89551) moiety to direct lithiation. researchgate.net

A key experiment to confirm that the stereoselectivity arises from the deprotonation step rather than a subsequent kinetic resolution involves the transmetalation of a corresponding stannane (B1208499) derivative. bac-lac.gc.ca For N-Boc pyrrolidine, the transmetalation from an organostannane to an organolithium proceeds with retention of configuration, confirming that the initial deprotonation is the enantioselective step. bac-lac.gc.ca

| Substrate | Reaction | Key Features | Reference |

| N-Boc-pyrrolidine | Asymmetric Deprotonation | Use of (-)-sparteine as a chiral ligand to achieve high enantioselectivity. | acs.orgbac-lac.gc.ca |

| N-Boc-N-tert-butylthiomethyl-protected α-aminoorganostannanes | Diastereoselective Synthesis | Generation of α-aminoorganolithiums that react with aromatic aldehydes with high anti-selectivity. | nih.govacs.org |

| Thioanisole | C-H Lithiation | Formation of a biscarbanion, demonstrating the directing effect of the sulfur atom. | researchgate.net |

Chiral Auxiliary and Ligand-Controlled Transformations

The structural motif of this compound lends itself to applications where it or its derivatives act as chiral auxiliaries or ligands to control the stereochemistry of a reaction. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they can be removed. sigmaaldrich.com The N-Boc-amino group and the thioether can both serve as coordination points for metal catalysts, creating a well-defined chiral environment around the reactive center.

Derivatives of amino acids and amino alcohols are common chiral auxiliaries. For example, oxazolidinones, often derived from amino acids, are widely used to direct aldol (B89426) reactions, alkylations, and Diels-Alder reactions. Similarly, the chiral backbone of an amino acid derivative containing a thioether, analogous to this compound, could be employed to induce asymmetry.

In the context of ligand-controlled transformations, the thioanisole moiety itself has been shown to be an effective ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. beilstein-journals.org While not involving a chiral center on the thioanisole itself in that study, it demonstrates the coordinating ability of the sulfur atom. By rendering the thioanisole ligand chiral, for instance by incorporating a chiral N-Boc-amino substituent, it is conceivable to develop enantioselective catalytic systems. The principle of using chiral ligands to influence the outcome of metal-catalyzed reactions is well-established, with examples ranging from rhodium-catalyzed hydrogenations to palladium-catalyzed arylations. bac-lac.gc.caresearchgate.net

The development of artificial metalloenzymes, where a metal complex is anchored within a protein scaffold, further illustrates the potential of such coordinating groups. scispace.comacs.org A chiral ligand containing the 2-aminothioanisole core could be incorporated into such a system to create a highly enantioselective catalyst.

| Auxiliary/Ligand Type | Application | Mechanism of Control | Reference |

| Oxazolidinones | Aldol Reactions, Alkylations | Steric hindrance from substituents on the auxiliary directs the approach of the electrophile. | |

| (R)- and (S)-1-amino-2-methoxymethylpyrrolidine (RAMP/SAMP) | Asymmetric Alkylation | Formation of a chiral hydrazone intermediate that directs the alkylation. | |

| Thioanisole | Copper-Catalyzed Cycloaddition | Coordination of the sulfur atom to the copper catalyst. | beilstein-journals.org |

| Redox-Active Ligands (e.g., TAML) | Nitrene Transfer Reactions | The ligand participates in the redox chemistry of the reaction, influencing the reactivity of the metal center. | acs.org |

Diastereoselective Reactions Influenced by the N-Boc-Amino Group

The N-Boc-amino group exerts a significant stereodirecting influence in various diastereoselective reactions. Its steric bulk and potential for hydrogen bonding can control the facial selectivity of additions to nearby prochiral centers.

A notable example is the diastereoselective reduction of N-tert-butylsulfinyl ketimines derived from 2-thiazolyl ketones. nih.gov The choice of reducing agent was found to dramatically influence the diastereomeric outcome. While sodium borohydride (B1222165) reduction gave moderate diastereoselectivity for one diastereomer, using L-Selectride® resulted in the formation of the opposite diastereomer as the sole product. nih.gov This highlights the subtle interplay between the substrate conformation, dictated in part by the N-Boc-amino precursor's influence on the sulfinyl group, and the steric demands of the reagent.

In the context of Mizoroki-Heck reactions, the level of Boc protection on an amine was shown to be critical for diastereoselectivity. thieme-connect.com While a mono-Boc-protected amine led to a 1:1 mixture of diastereomers in an intermolecular reaction, a di-Boc-protected derivative provided excellent diastereoselectivity (>98:2). thieme-connect.com Interestingly, in an intramolecular spirocyclization, the mono-Boc-protected amine was sufficient to achieve high diastereoselectivity, demonstrating the profound impact of the reaction type on the stereochemical control exerted by the protecting group. thieme-connect.com

Furthermore, the reaction of N-Boc-N-tert-butylthiomethyl-protected α-aminoorganolithiums with aromatic aldehydes proceeds with high anti-diastereoselectivity, affording N-protected β-amino alcohols. nih.govacs.org However, with aliphatic aldehydes, the diastereoselectivity was poor. nih.govacs.org This substrate-dependent outcome underscores the importance of the electronic and steric properties of the reacting partners in the transition state assembly. The N-Boc group, along with the thio-moiety, plays a key role in organizing this transition state.

| Reaction Type | Substrate | Key Finding | Diastereomeric Ratio (dr) | Reference |

| Reduction of Ketimines | 2-(1-N-Boc-aminoalkyl)thiazole precursor | Reagent-dependent stereoselectivity. | >99:1 with L-Selectride® | nih.gov |

| Mizoroki-Heck Reaction | Vinyl bromide and N-Boc-amine | Di-Boc protection crucial for intermolecular diastereoselectivity. | >20:1 | thieme-connect.com |

| Addition of Organolithiums | N-Boc-N-tert-butylthiomethyl-protected α-aminoorganostannane | High anti-selectivity with aromatic aldehydes. | up to >99:1 | nih.govacs.org |

| Cross-Benzoin Reaction | N-Boc-α-amino aldehydes | N-Boc group leads to anti products via thermodynamic control. | - | nsf.gov |

Enantioselective Sulfur Oxidation in Related Thioethers

The oxidation of a prochiral thioether to a chiral sulfoxide (B87167) is a fundamental transformation in asymmetric synthesis. nih.gov The presence of a nearby chiral group, such as an N-Boc-amino group, can direct the oxidation of the sulfur atom, leading to an enantioenriched sulfoxide. This process is a key strategy for introducing sulfur-based chirality.

While direct enantioselective oxidation of this compound is not explicitly detailed, studies on related systems provide significant insights. The oxidation of thioanisole derivatives has been achieved with high enantioselectivity using various catalytic systems, including artificial metalloenzymes and chiral vanadium complexes. core.ac.ukacs.org For example, vanadium-incorporated phytase can catalyze the enantioselective oxidation of thioanisole derivatives with hydrogen peroxide, achieving up to 74% ee. core.ac.uk Similarly, chiral vanadium complexes with amino alcohol-derived ligands have been used as catalysts for the asymmetric sulfoxidation of thioanisole. acs.org

Enzymatic methods also offer a powerful approach. Monooxygenases from organisms like Dietzia sp. have been used to catalyze the oxidation of aryl sulfides, producing the (R)-enantiomer with high enantioselectivity (up to 99% ee for ethyl phenyl sulfide). scielo.br The substrate scope of these enzymes often includes thioanisole and its substituted derivatives. scielo.br

A conceptually different approach involves the diastereoselective alkylation of arenesulfenate anions with homochiral electrophiles, such as chiral N-Boc-protected β-amino iodides. researchgate.net This method provides chiral β-amino sulfoxides with high diastereoselectivity (often near 9:1 dr) and offers a complementary route to the direct oxidation of β-amino sulfides. researchgate.net The N-Boc group on the electrophile is believed to pre-coordinate with the sulfenate counterion, directing the stereochemical course of the substitution. researchgate.net

| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Artificial Metalloenzyme Catalysis | Vanadium-incorporated phytase / H₂O₂ | Thioanisole derivatives | up to 74% ee | core.ac.uk |

| Vanadium Catalysis | Chiral V(IV)O and V(V) complexes / H₂O₂ | Thioanisole | High conversion, enantioselectivity reported | acs.org |

| Biocatalysis | Dietzia sp. BVMO4 | Ethyl phenyl sulfide (B99878) | 99% ee | scielo.br |

| Sulfenate Alkylation | Arenesulfenate anions / Chiral N-Boc-protected β-amino iodides | Arenesulfenates | dr often near 9:1 | researchgate.net |

Mechanistic Investigations of Reactions Involving 2 N Boc Amino Thioanisole

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving 2-(N-Boc-amino)thioanisole are diverse, often leveraging the unique electronic and steric properties conferred by its substituents. Two prominent pathways are directed ortho-metalation and photocatalytic C-H functionalization.

Directed Ortho-Metalation: The N-Boc-amino group is a powerful directed metalation group (DMG). In the presence of strong bases like organolithium reagents (e.g., n-butyllithium or lithium diisopropylamide (LDA)), the acidic N-H proton is first removed, followed by coordination of the lithium to the carbonyl oxygen. This complexation directs the deprotonation of the sterically accessible ortho-position on the aromatic ring. However, in this compound, the positions ortho to the directing group are already occupied by the thioether and a hydrogen. The primary pathway involves deprotonation at the methyl group of the thioether moiety, facilitated by the sulfur atom's ability to stabilize an adjacent carbanion. This leads to the formation of a lithium thioanisole (B89551) carbanion. researchgate.net This pathway can be used to synthesize various five-membered heterocycles, such as benzoisothiazoles and benzothiophenes, through annulation reactions with nitriles or amides. researchgate.net

Photocatalytic C-H Functionalization: Thioanisole derivatives can undergo direct α-C(sp³)–H functionalization under photocatalytic conditions. acs.org This pathway typically involves a hydrogen atom transfer (HAT) process. A photoexcited catalyst, such as a triplet ketone, abstracts a hydrogen atom from the methyl group of the thioanisole moiety, which has a bond dissociation energy (BDE) of approximately 93.0 kcal/mol. acs.org This generates a reactive α-thioalkyl radical. This radical can then engage in various transformations, such as addition to maleimides to form complex tricyclic heterocycles. acs.org The reaction proceeds through a tandem radical addition and cyclization sequence, often using molecular oxygen as a terminal oxidant. acs.org While studies may use differently substituted thioanisoles, the tolerance for N-Boc-protected aniline (B41778) derivatives in similar reactions suggests this pathway is viable for this compound. acs.org

The transition states in these reactions are complex. For lithiation, the transition state involves a coordinated complex of the substrate, the organolithium reagent, and potentially solvent molecules. In photocatalytic cycles, key transition states involve the hydrogen atom abstraction by the excited catalyst and the subsequent radical addition to a coupling partner.

Characterization of Transient Intermediates (e.g., Carbanions, Organometallic Species)

The mechanistic pathways of reactions involving this compound are defined by the formation of specific transient intermediates.

Carbanions: The most common carbanionic intermediate is the α-lithio-thioanisole species generated via deprotonation with strong bases like LDA. researchgate.net The stability of this carbanion is key to its synthetic utility. The sulfur atom stabilizes the negative charge on the adjacent carbon through polarization and the potential involvement of d-orbitals. Research has demonstrated the synthesis, isolation, and even X-ray structure determination of related thioanisole-based trilithium complexes, highlighting the accessibility of these intermediates. researchgate.net These nucleophilic carbanions can react with a variety of electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

Radical Species: In photocatalytic reactions, the primary intermediate is the α-thioalkyl radical. acs.org This species is generated through hydrogen atom abstraction from the methyl group by an excited photocatalyst. acs.org Once formed, this radical can add to unsaturated systems like alkenes or alkynes. rsc.org For instance, in reactions with maleimides, the α-thioalkyl radical adds to the double bond, creating a new carbon-centered radical, which then undergoes intramolecular cyclization to yield the final product. acs.org

Organometallic Species: While less commonly discussed for this specific substrate, palladium-catalyzed C-H activation reactions represent another avenue of reactivity. In such cases, organopalladium intermediates are formed. researchgate.net This can occur via concerted metalation-deprotonation at an aromatic C-H bond, directed by the N-Boc-amino group. The resulting palladacycle is a key intermediate that can undergo further reactions, such as coupling with other organic molecules. researchgate.net

Role of Electronic and Steric Effects in Directing Reactivity and Selectivity

The reactivity and selectivity of this compound are a direct consequence of the electronic and steric influences of its substituents.

Electronic Effects:

N-Boc-Amino Group: The tert-butoxycarbonyl (Boc) group is electronically complex. The carbamate (B1207046) carbonyl is electron-withdrawing via induction, which deactivates the aromatic ring towards electrophilic substitution. However, the nitrogen atom's lone pair can donate electron density into the ring through resonance, acting as an ortho-para director. This donating ability is crucial for its function as a directed metalation group. researchgate.net

Thioether Group: The methylsulfanyl group (-SMe) also has a dual electronic nature. It is weakly deactivating via induction but can be an ortho-para director due to the resonance donation of sulfur's lone pair electrons. In photocatalytic HAT reactions, the sulfur atom stabilizes the adjacent α-thioalkyl radical. acs.org

The combined electronic profile makes the molecule susceptible to reactions like directed lithiation and photocatalytic C-H abstraction at the methyl group. In a study on the functionalization of various thioanisole derivatives, electron-rich substrates generally provided moderate to good product yields, while electron-poor derivatives were less reactive, underscoring the importance of substrate electronics. acs.org

Steric Effects: The tert-butyl group of the Boc protecting group is exceptionally bulky. wiley-vch.de This steric hindrance plays a critical role in directing reactivity.

It can prevent reactions at the adjacent N-H bond or the nearby ortho position on the ring, making other sites more accessible. wiley-vch.deacs.org

In directed metalation, while the N-Boc group directs the base, its bulk may influence the regioselectivity of deprotonation if multiple sites are available.

The steric bulk can also influence the conformational preferences of the molecule, which in turn affects the accessibility of reactive sites to catalysts or reagents. researchgate.net

The following table summarizes the yields for a photocatalytic reaction of various substituted thioanisoles with a maleimide, illustrating the impact of electronic effects on reactivity. acs.org

| Thioanisole Substituent (para to -SMe) | Product Yield (%) | Electronic Effect of Substituent |

| -H | 68% | Neutral |

| -Me | 68% | Electron-Donating |

| -OMe | 48% | Electron-Donating |

| -Ph | 61% | Electron-Donating (Resonance) |

| -F | 62% | Electron-Withdrawing (Inductive) |

| -Cl | 55% | Electron-Withdrawing (Inductive) |

| -Br | 60% | Electron-Withdrawing (Inductive) |

| -CO₂Me | 28% | Electron-Withdrawing |

| -NHBoc | 39% | Electron-Donating (Resonance) |

Table adapted from data on the α-C(sp³)–H functionalization of thioanisoles. acs.org

Computational and Theoretical Studies of Electronic Structure and Reaction Energetics

Computational and theoretical chemistry provide powerful tools for dissecting the mechanistic details of reactions that are difficult to probe experimentally. acs.org For molecules like this compound, these studies can illuminate reaction pathways, rationalize observed selectivity, and predict reactivity.

Electronic Structure Analysis: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule. This includes determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, in related N,S-containing macrocycles, computational studies have shown that the HOMO is often located on the sulfur atoms, which explains their nucleophilicity and role in coordinating to metals or participating in radical reactions. researchgate.net A similar analysis for this compound would likely show significant HOMO contributions from both the sulfur and the nitrogen lone pairs, rationalizing their roles in different reaction types.

Reaction Energetics and Transition State Modeling: Computational modeling can map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation barriers, which can explain reaction rates and selectivity. For example, modeling the deprotonation of this compound by LDA could compare the energetic barriers for deprotonation at the methyl group versus the aromatic ring, confirming the experimentally observed regioselectivity. researchgate.net Similarly, the energetics of hydrogen atom abstraction by a photocatalyst from the methyl group can be calculated to understand its feasibility. acs.org

While specific computational studies on this compound are not widely published, the principles are well-established. Such studies on analogous systems have successfully explained how steric factors (by modeling different conformers) and electronic factors (by analyzing orbital distributions and charges) work in concert to control chemical reactivity. researchgate.net

Applications in Organic Synthesis and Complex Molecule Construction

Precursor for Heterocyclic Systems

The ortho-disposed amino and methylthio functionalities of 2-(N-BOC-Amino)thioanisole make it an ideal starting point for the synthesis of sulfur- and nitrogen-containing heterocycles, particularly those fused to a benzene (B151609) ring. The BOC group plays a critical role in these transformations, not only by protecting the amine but also by influencing the regiochemical outcome of cyclization strategies.

Synthesis of Benzothiophenes

Benzothiophenes are a vital class of heterocycles found in numerous pharmaceuticals and organic materials. tandfonline.com this compound can be envisioned as a precursor to this scaffold through cyclization strategies that form a new carbon-carbon or carbon-sulfur bond. One plausible approach involves the functionalization of the methyl group of the thioether, followed by cyclization onto the aromatic ring.

A well-established method for synthesizing benzothiophenes involves the reaction of lithiated thioanisoles with electrophilic reagents like amides. tandfonline.com In the context of this compound, a directed ortho-metalation could activate a position on the ring for subsequent reaction. A more direct route would involve the transformation of the methylthio group into a more reactive species. For instance, conversion of the thioanisole (B89551) to an o-alkynyl thioanisole derivative, a common strategy for benzothiophene (B83047) synthesis, sets the stage for electrophilic cyclization. organic-chemistry.org In such a sequence, the BOC-protected amine would guide subsequent modifications and can be retained or removed in the final product.

A hypothetical, yet chemically sound, reaction pathway is outlined below:

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | Lithiation & Alkynylation | 1. n-BuLi, THF, -78°C 2. Electrophilic alkyne source | 2-(N-BOC-amino)-1-(alkynyl)thioanisole | Introduction of the alkyne group necessary for cyclization. |

| 2 | Electrophilic Cyclization | I₂, NIS, or other electrophiles | 3-substituted-N-BOC-aminobenzothiophene | Formation of the benzothiophene ring. |

| 3 | Deprotection (Optional) | Trifluoroacetic acid (TFA), CH₂Cl₂ | 3-substituted-7-aminobenzothiophene | Removal of the BOC group to yield a free amine. |

Synthesis of Benzoisothiazoles

Benzoisothiazoles are another class of heterocyclic compounds with applications in medicinal chemistry. The synthesis of this ring system from this compound requires the formation of a sulfur-nitrogen bond. General methods for benzoisothiazole synthesis often involve the cyclization of o-substituted anilines or thiobenzamides.

Drawing from established methodologies, a promising route involves the reaction of a doubly lithiated thioanisole derivative with a nitrile, which proceeds through a [3+2] type of cycloaddition. tandfonline.com The presence of the BOC-amino group on the thioanisole starting material would direct the initial lithiation and become an integral part of the final functionalized benzoisothiazole. The synthesis could proceed via oxidative cyclization, where the sulfur and nitrogen atoms are linked with the expulsion of the methyl group and protons.

Building Blocks for Polyfunctionalized Aromatic Compounds

The generation of polysubstituted aromatic compounds is a cornerstone of chemical synthesis for pharmaceuticals, agrochemicals, and materials science. This compound is an excellent substrate for such transformations due to the powerful directing effect of the N-BOC-carbamate group in Directed ortho-Metalation (DoM) reactions. wikipedia.orgnih.gov

The carbamate (B1207046) functionality is one of the most effective directing metalation groups (DMGs), capable of coordinating with organolithium bases (like n-BuLi or sec-BuLi) and directing deprotonation specifically to the adjacent ortho position (C6 in this case). nih.govharvard.edu The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to install a new substituent with high regioselectivity. The methylthio group at the C2 position remains intact during this process, leading to a 1,2,3-trisubstituted benzene ring, a valuable synthetic pattern.

The general process is as follows:

Directed ortho-Metalation: Treatment of this compound with an organolithium reagent (e.g., s-BuLi) in the presence of a coordinating agent like TMEDA at low temperatures (-78 °C) generates a lithiated species at the C6 position. cardiff.ac.uk

Electrophilic Quench: The aryllithium intermediate is then treated with an electrophile (E⁺) to furnish the polyfunctionalized product.

A variety of electrophiles can be used in this step, leading to diverse products:

| Electrophile | Reagent Example | Installed Functional Group | Product Class |

| Alkyl Halides | Methyl iodide (CH₃I) | Methyl (-CH₃) | Alkylated Aromatics |

| Aldehydes/Ketones | Benzaldehyde (B42025) (PhCHO) | Hydroxybenzyl (-CH(OH)Ph) | Benzylic Alcohols |

| Disulfides | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) | Di(thioether)s |

| Halogen Sources | Iodine (I₂) | Iodo (-I) | Aryl Iodides |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) | Benzoic Acid Derivatives |

| Boronic Esters | Isopropyl pinacol (B44631) borate | Boronic Ester (-B(pin)) | Arylboronates for Suzuki Coupling |

This methodology provides a reliable and modular route to complex aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution, which would be complicated by the competing directing effects of the amino and methylthio groups.

Strategies for Chemical Probe Development and Building Blocks for Complex Target Molecules

Chemical probes are essential tools for studying biological systems. The development of such probes often requires building blocks that can be incorporated into larger structures and carry specific functionalities for detection (e.g., fluorophores) or interaction (e.g., reactive groups). While direct application of this compound in a reported chemical probe is not prominent, its structure is well-suited for such purposes.

Strategies for its use could involve:

Scaffold for Bioactive Molecules: The benzothiazole (B30560) scaffold, which can be synthesized from related 2-aminothiophenol (B119425) precursors, is a "privileged structure" in medicinal chemistry, known to bind to various biological targets. nih.govscholarsresearchlibrary.comnih.gov this compound serves as a protected precursor to this family of compounds.

Linker and Modifier in Peptide Synthesis: In complex syntheses, such as those for peptide-based imaging probes, thioanisole is frequently used as a nucleophilic scavenger during the final acid-mediated cleavage step (e.g., with TFA) to prevent side reactions caused by carbocations. mdpi.comd-nb.info A building block like this compound could be incorporated into a peptide sequence, bringing its unique functionalities into the final molecule, with the thioether potentially serving as a site for selective oxidation or alkylation.

Platform for C-H Functionalization: As discussed, DoM allows for precise functionalization. This could be used to attach linkers, biotin (B1667282) tags, or fluorophores to the aromatic ring, converting the simple building block into a custom chemical probe. For example, o-thioanisidine (a related compound) has been used as a directing group auxiliary in the C-H functionalization of complex molecules. acs.org

Integration into Multi-Step Synthetic Sequences and Methodological Cascades

The true utility of a building block is demonstrated by its integration into lengthy and complex synthetic sequences. The BOC-protected amine and the thioether of this compound offer orthogonal reactivity, making it a valuable intermediate for multi-step synthesis.

Orthogonal Protection Strategy: The BOC group is stable to a wide range of conditions (e.g., basic, nucleophilic, reductive) but is easily removed with acid. nih.gov The thioether is stable to many of these same conditions but can be selectively oxidized (to sulfoxide (B87167) or sulfone) or cleaved. This orthogonality allows chemists to perform transformations at one site while the other remains protected, a key principle in the total synthesis of complex molecules.

Use in Cascade Reactions: The compound is a potential substrate for cascade reactions where an initial transformation triggers a series of subsequent bond-forming events. For example, a reaction initiated at the thioether could lead to a cyclization involving the deprotected amine, or a reaction at the aromatic ring could set up a subsequent intramolecular transformation.

Role in Fragment-Based Drug Discovery: In fragment-based approaches, small, simple molecules are identified as binders to a biological target and then elaborated or linked to create more potent leads. The functional handles on this compound (the protected amine, the thioether, and the aromatic ring itself) provide multiple vectors for modification and growth, making it an attractive fragment for library synthesis.

While specific, high-profile examples of its use in a completed total synthesis are not widely documented, the chemical principles governing its reactivity firmly establish this compound as a versatile tool for constructing complex molecules through planned, multi-step sequences.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Transformations

The transformation of 2-(N-BOC-Amino)thioanisole and related structures is an active area of research, with a strong focus on the development of innovative catalytic systems. These systems aim to enhance reaction efficiency, selectivity, and scope, opening new avenues for the synthesis of complex molecules.

One promising direction is the use of dual catalytic systems. For instance, the combination of a photocatalyst like 1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene (4CzIPN) with transition metals can enhance selectivity and broaden the range of possible reactions. rsc.org This approach allows for chemoselectivity and reactivity under mild conditions, avoiding the need for radical initiators and harsh reaction environments. rsc.org The mechanism often involves the photocatalyst participating in both oxidative and reductive cycles, enabling precise control over reactive intermediates. rsc.org

Ruthenium-based catalysts have also shown significant potential. For example, a combined catalyst of Ru3(CO)12 and Bu4NI has been used for the regiodivergent synthesis of benzo-fused lactams from N-(2-alkenylphenyl)formamides. acs.org This system favors a 5-exo-type cyclization to produce indolin-2-ones. acs.org In contrast, the absence of a halide additive can lead to a 6-endo cyclization, demonstrating the critical role of the catalytic system in directing the reaction pathway. acs.org

Furthermore, the development of metal-free photocatalysts is a key area of interest for sustainable organic synthesis. rsc.org Catalysts like 4CzIPN are valued for their high photoluminescence quantum yield and long excited-state lifetime, which facilitate a variety of reactions, including C-C and C-X bond formations, under gentle conditions. rsc.org

Exploration of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, and the synthesis involving this compound is no exception. Future research will likely focus on developing more environmentally benign and efficient methods.

Flow chemistry represents a significant advancement in sustainable synthesis. Continuous-flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automation and scalability. ethernet.edu.et The application of flow photochemistry, in particular, is a green technology with considerable potential. ethernet.edu.et This approach can be applied to both homogeneous and heterogeneous photoreactions, offering a more sustainable alternative to conventional batch processes. ethernet.edu.et

The use of recyclable reaction media is another key aspect of sustainable synthesis. ethernet.edu.et Solvents like ionic liquids and fluorous solvents can be used in continuous flow systems, allowing for their recovery and reuse, thereby minimizing waste. ethernet.edu.et

Furthermore, the development of photocatalytic systems that can operate with visible light and utilize atmospheric oxygen as an oxidant represents a move towards more atom-economical and technically useful reactions. mpg.de Thiophene-based covalent triazine frameworks (CTFs), for example, have been used for the photocatalytic oxidation of toluene (B28343) to benzaldehyde (B42025) using air. mpg.de Such methodologies reduce the reliance on harsh and stoichiometric oxidants.

Advancements in Stereocontrol and Enantioselectivity

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. Research involving this compound derivatives is contributing to advancements in stereocontrol.

Asymmetric deprotonation using chiral lithium amide bases is a powerful tool for creating stereocenters. This method has been successfully applied to N-Boc protected cyclic amines like pyrrolidines and piperazines, demonstrating the potential for creating enantiopure compounds. acs.org The choice of electrophile and the nature of other substituents on the molecule can play an unexpected but crucial role in the stereochemical outcome. acs.org

Catalytic asymmetric alkylation is another important strategy. The use of chiral phase-transfer catalysts can facilitate the enantioselective alkylation of Schiff bases derived from amino acids, leading to the synthesis of quaternary α-amino acids with high enantioselectivity. wiley.com Similarly, chiral thiourea (B124793) catalysts have been employed in the conjugate addition of azlactones to vinyl sulfones, providing access to optically active α,α-disubstituted amino acids. wiley.com

The development of Rh-catalyzed asymmetric hydrogenation of cyano-substituted acrylate (B77674) esters offers an efficient route to enantiomerically enriched γ-lactams and γ-amino acids under mild conditions. rsc.org Furthermore, iridium-catalyzed sp3 C-H alkylation of γ-butyrolactam with alkenes has been shown to produce 5-substituted γ-lactams with high enantioselectivity, which can then be converted to chiral 4-substituted γ-amino acids. rsc.org

Investigation of Unexplored Reactivity Patterns and Applications

The unique structural features of this compound, namely the BOC-protected amine and the methylthio group on an aromatic ring, suggest a wealth of untapped reactivity. Future research will undoubtedly delve into new transformations and applications for this compound and its derivatives.

The thioanisole (B89551) moiety itself is a versatile functional group. It can be a precursor for various sulfur-containing heterocycles. For example, methods for the one-pot synthesis of thioamides and other heterocyclic systems from trifluoromethylarenes have been developed, highlighting the synthetic utility of sulfur-containing intermediates. diva-portal.org

The N-BOC protecting group is widely used in peptide synthesis. nih.govpeptide.com While traditionally associated with solid-phase peptide synthesis (SPPS), new applications in the synthesis of complex peptides and proteins are emerging. For instance, a Boc-SPPS-based strategy has been developed for the synthesis of peptide C-terminal salicylaldehyde (B1680747) (SAL) esters, which are key intermediates in Ser/Thr ligation and Cys/Pen ligation for protein synthesis. wiley.com This method is compatible with a wide range of amino acids, including those sensitive to oxidation. wiley.com

Furthermore, the combination of the amino and thioether functionalities in this compound could be exploited in novel tandem or cascade reactions. The development of catalytic systems that can selectively activate either the N-H bond of the deprotected amine or a C-H bond on the aromatic ring could lead to new and efficient ways to construct complex molecular architectures. The investigation of such unexplored reactivity patterns holds the key to unlocking the full synthetic potential of this valuable building block.

Q & A

Q. What are the established synthetic routes for 2-(N-BOC-Amino)thioanisole, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves Boc-protection of the amine group followed by coupling with thioanisole derivatives. Optimize yields by:

- Using coupling agents like EDCI/HOBt for Boc-amine activation.

- Monitoring reaction progress via TLC or HPLC to identify incomplete coupling or Boc-deprotection.

- Adjusting solvent polarity (e.g., DCM or THF) to balance solubility and reaction kinetics.

Reference protocols for structurally similar Boc-amino compounds (e.g., (S)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic acid) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR : Use H and C NMR in deuterated solvents (e.g., CDCl) to confirm Boc group integrity and thioanisole substitution patterns. Compare with NIST reference data for analogous compounds .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >98% .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store at 0–6°C under inert gas (Ar/N) to prevent Boc-group hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the electronic spectral interpretation of thioanisole derivatives like this compound?

- Methodological Answer : Use multi-reference perturbation theory (e.g., CASPT2) to model low-lying excited states. Compare simulated spectra (via TDDFT) with experimental UV-Vis data to assign transitions. Address discrepancies by sampling ground-state vibrational geometries and incorporating solvent effects (e.g., PCM model) .

Q. What strategies are effective for analyzing the environmental fate of this compound in wastewater treatment systems?

- Methodological Answer : Investigate adsorption/removal using porous materials (e.g., AuPDMS nanocomposites) via:

Q. How can researchers design experiments to study the reactivity of the Boc-protected amine in this compound under catalytic conditions?

- Methodological Answer : Use PICO(T) framework to structure the research question:

- Population : this compound.

- Intervention : Catalytic deprotection (e.g., TFA, Pd/C).

- Comparison : Unprotected thioanisole-amine derivatives.

- Outcome : Reaction efficiency (yield, selectivity).

- Time : Reaction monitoring via in-situ IR spectroscopy.

Optimize catalyst loading (e.g., 5–10 mol% Pd) and solvent systems (e.g., MeOH/HO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.